Ammonium Carbonate

Description

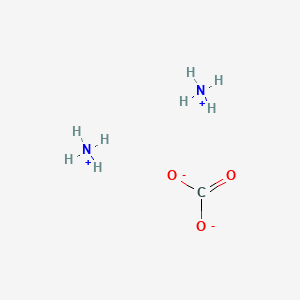

Structure

3D Structure of Parent

Properties

IUPAC Name |

diazanium;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKQVKDSMLBJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NH4)2CO3, CH8N2O3 | |

| Record name | ammonium carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ammonium_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10361-29-2 (unspecified ammonium salt) | |

| Record name | Ammonium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5047457 | |

| Record name | Ammonium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium carbonate appears as a colorless crystalline solid or a white powder with a strong odor of ammonia. Noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Used to make other ammonium compounds, in pharmaceuticals, in food processing., Dry Powder; Liquid, White powder or hard, white or translucent masses or crystals. Becomes opaque on exposure to air and is finally converted into white porous lumps or powder (of ammonium bicarbonate) due to loss of ammonia and carbon dioxide, Colorless crystals or white powder with strong ammonia odor; [CAMEO] | |

| Record name | AMMONIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | AMMONIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2033 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water, 100g/100 g water at 15 °C, Slowly soluble in 4 parts water | |

| Record name | AMMONIUM CARBONATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | AMMONIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.5 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | AMMONIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Impurities |

Ammonium carbamate is an impurity of commercial ammonium carbonate. | |

| Record name | AMMONIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystalline powder, Colorless, hard, translucent, crystal masses, white cubes or powder | |

CAS No. |

506-87-6, 8013-59-0, 10361-29-2, 8000-73-5 | |

| Record name | AMMONIUM CARBONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2421 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirit of ammonia, aromatic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15926 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, ammonium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5047457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.702 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8000-73-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C (decomposes) | |

| Record name | AMMONIUM CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6305 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Physical Properties of Ammonium Carbonate for Researchers, Scientists, and Drug Development Professionals

Introduction: Ammonium (B1175870) carbonate, with the chemical formula (NH₄)₂CO₃, is a versatile inorganic compound with a history of use in various industries, including a significant role in the pharmaceutical sector.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of ammonium carbonate, detailed experimental protocols for its analysis, and insights into its applications in research and drug development. This document is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical field.

Core Chemical and Physical Properties

Ammonium carbonate is a white, crystalline solid or powder with a strong odor of ammonia (B1221849).[2][3] It is a salt of carbonic acid and is known for its instability under ambient conditions, readily decomposing into ammonia, carbon dioxide, and water.[3][4] Commercial ammonium carbonate is often a mixture of ammonium bicarbonate (NH₄HCO₃) and ammonium carbamate (B1207046) (NH₂COONH₄).[3][5]

Table 1: Physical Properties of Ammonium Carbonate

| Property | Value | References |

| Chemical Formula | (NH₄)₂CO₃ | [3] |

| Molecular Weight | 96.09 g/mol | [5] |

| Appearance | White crystalline solid or powder | [2][3] |

| Odor | Strong ammoniacal odor | [2][3] |

| Density | 1.50 g/cm³ | [3] |

| Melting Point | Decomposes at 58 °C (136 °F) | [2][3] |

| Solubility in Water | Soluble | [3] |

| pH | Approximately 8.6 (5% solution) | [3] |

Table 2: Chemical Identity and Stability

| Property | Description | References |

| CAS Number | 506-87-6 | [5] |

| Synonyms | Baker's Ammonia, Hartshorn, Sal Volatile | [2] |

| Stability | Unstable at room temperature; decomposes upon exposure to air and heat. | [3][4] |

| Decomposition Products | Ammonia (NH₃), Carbon Dioxide (CO₂), and Water (H₂O) | [3][4] |

Decomposition Pathway

Ammonium carbonate decomposes readily, especially when heated. The primary decomposition pathway involves its dissociation into ammonia, carbon dioxide, and water. This property is central to many of its applications.

Caption: Decomposition pathway of ammonium carbonate upon heating.

Experimental Protocols

Accurate characterization of ammonium carbonate is crucial for its application in research and pharmaceutical development. The following are detailed methodologies for key experiments.

Assay for Ammonia Content (USP-NF Method)

This method determines the percentage of ammonia in ammonium carbonate by back titration.[3][5][6]

Principle: An excess of a standardized acid (sulfuric acid) is added to the ammonium carbonate sample to react with the ammonia. The unreacted acid is then titrated with a standardized base (sodium hydroxide) to determine the amount of acid consumed by the ammonia.

Procedure:

-

Accurately weigh approximately 2 g of ammonium carbonate.

-

Dissolve the sample in a known excess of 1 N sulfuric acid (e.g., 50.0 mL) in a 250-mL flask.

-

Once the sample is completely dissolved, add a few drops of methyl orange indicator.

-

Titrate the excess sulfuric acid with 1 N sodium hydroxide (B78521) until the indicator changes color from red to yellow.

-

Perform a blank titration with the same volume of 1 N sulfuric acid.

-

Calculate the percentage of ammonia (NH₃) in the sample. Each mL of 1 N sulfuric acid is equivalent to 17.03 mg of NH₃.[3]

Caption: Experimental workflow for the assay of ammonium carbonate.

Limit Test for Chloride (USP-NF Method)

This test is designed to limit the amount of chloride impurity in the sample.[3][5]

Procedure:

-

Dissolve 2.0 g of the ammonium carbonate sample in 20 mL of water.

-

Add 1 mL of nitric acid and 1 mL of silver nitrate (B79036) TS (Test Solution).

-

The turbidity produced should not be greater than that of a standard solution containing a known amount of chloride. For USP specifications, a 2.0-g portion should show no more chloride than corresponds to 0.10 mL of 0.020 N hydrochloric acid (0.0035%).[5]

Limit Test for Sulfate (B86663) (USP-NF Method)

This test limits the amount of sulfate impurity.[3][5]

Procedure:

-

Dissolve 2.0 g of the sample in 20 mL of water.

-

Add 1 mL of dilute hydrochloric acid and 2 mL of barium chloride TS.

-

The resulting turbidity should not exceed that of a standard sulfate solution. According to USP standards, a 2.0-g portion should show no more sulfate than corresponds to 0.10 mL of 0.020 N sulfuric acid (0.005%).[5]

Thermogravimetric Analysis (TGA) of Decomposition

TGA can be used to study the thermal decomposition of ammonium carbonate.

Methodology:

-

Place a small, accurately weighed sample (5-10 mg) of ammonium carbonate in a TGA crucible.

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show a weight loss corresponding to the decomposition of ammonium carbonate into gaseous products. The onset temperature of decomposition can be determined from the curve.

Applications in Research and Drug Development

Ammonium carbonate has several specialized applications in the pharmaceutical industry, leveraging its unique chemical properties.

Excipient in Pharmaceutical Formulations

-

pH Modifier: Ammonium carbonate can be used as a pH-modifying agent in certain formulations due to its alkaline nature in solution.[7]

-

Porogen in Drug Delivery: It is employed as a porogen (pore-forming agent) in the fabrication of porous microparticles for drug delivery systems.[8] The decomposition of ammonium carbonate into gases during the manufacturing process creates a porous structure, which can be beneficial for controlling drug release and for pulmonary drug delivery.[8]

Role in Chemical Synthesis

Ammonium carbonate serves as a source of ammonia in various chemical reactions. It is used as a reactant in the synthesis of heterocyclic compounds, which are important scaffolds in drug discovery. It is also a key reagent in the synthesis of some active pharmaceutical ingredients (APIs) and their intermediates.[1]

Protein Precipitation

While ammonium sulfate is more commonly used, the principle of "salting out" can be applied with other salts. Ammonium carbonate can be used in protein precipitation protocols, although its effect on pH must be carefully considered.[9] The high salt concentration reduces the solubility of proteins, causing them to precipitate.

Caption: Logical workflow of protein precipitation using a salting-out agent.

Other Applications

-

Smelling Salts: Historically, ammonium carbonate has been a primary component of smelling salts, which are used to revive individuals who have fainted. The inhalation of ammonia gas stimulates the respiratory system.[1]

-

Expectorant: In some cough syrup formulations, ammonium carbonate acts as an expectorant, helping to loosen and clear mucus from the airways.[7]

Conclusion

Ammonium carbonate is a compound with a distinct set of chemical and physical properties that make it valuable in specific research and pharmaceutical applications. Its inherent instability is a key feature that is harnessed in its use as a porogen and in smelling salts. A thorough understanding of its properties and the availability of robust analytical methods for its characterization are essential for its effective and safe use in drug development and scientific research. This guide provides a foundational understanding and practical methodologies to support the work of professionals in these fields.

References

- 1. nbinno.com [nbinno.com]

- 2. Ammonium Carbonate | CH2O3.2H3N | CID 517111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. ams.usda.gov [ams.usda.gov]

- 5. Ammonium Carbonate - Definition, Identification, Impurities - USP 2025 [trungtamthuoc.com]

- 6. trungtamthuoc.com [trungtamthuoc.com]

- 7. Ammonium Carbonate, FCC, USP [rmreagents.com]

- 8. ysnamgroup.com [ysnamgroup.com]

- 9. Useful Protocols [research.childrenshospital.org]

An In-depth Technical Guide to the Synthesis and Preparation of Pure Ammonium Carbonate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of pure ammonium (B1175870) carbonate for laboratory applications. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key processes to aid researchers in obtaining high-purity ammonium carbonate for their specific needs.

Introduction

Ammonium carbonate, with the chemical formula (NH₄)₂CO₃, is a white, crystalline salt that is highly soluble in water.[1] It is a key reagent in various chemical syntheses, serving as a source of ammonia (B1221849) and carbonate ions.[2] In the pharmaceutical industry, high-purity ammonium carbonate is utilized as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] Commercially available ammonium carbonate is often a mixture of ammonium bicarbonate (NH₄HCO₃) and ammonium carbamate (B1207046) (NH₂COONH₄), making the in-house synthesis and purification necessary for applications requiring a high degree of purity.[4] This guide details reliable methods for the laboratory-scale preparation of pure ammonium carbonate.

Synthesis of Ammonium Carbonate

There are several established methods for the synthesis of ammonium carbonate in a laboratory setting. The choice of method may depend on the available starting materials, desired purity, and scale of production.

Synthesis from Gaseous Ammonia and Carbon Dioxide

This method involves the direct reaction of gaseous ammonia, carbon dioxide, and water vapor to form ammonium carbonate.[4] The reaction is highly efficient, with reported yields of up to 97%.[4]

Reaction: 2NH₃(g) + CO₂(g) + H₂O(g) → (NH₄)₂CO₃(s)

Synthesis from Ammonium Bicarbonate and Aqueous Ammonia

A common laboratory method involves the reaction of ammonium bicarbonate with a concentrated aqueous solution of ammonia. This method is advantageous as it utilizes readily available solid ammonium bicarbonate.

Reaction: NH₄HCO₃(s) + NH₃(aq) → (NH₄)₂CO₃(aq)

Synthesis via the Modified Solvay (Dual) Process

On an industrial scale, a variation of the Solvay process, known as the Dual or Modified Solvay process, can be used. In this process, sodium chloride and ammonium bicarbonate react in an aqueous solution to produce sodium bicarbonate and ammonium chloride. While the primary products are soda ash (from sodium bicarbonate) and ammonium chloride, the underlying principles of ammoniated brine carbonation are relevant to ammonium carbonate synthesis.[5][6]

Reaction: NaCl + NH₄HCO₃ → NaHCO₃ + NH₄Cl

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and properties of ammonium carbonate.

Table 1: Comparison of Synthesis Methods for Ammonium Carbonate

| Synthesis Method | Reactants | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Gas-Phase Synthesis | Gaseous NH₃, CO₂, H₂O | Up to 97%[4] | >99% achievable with pure reactants[7] | High yield, continuous process possible. | Requires handling of gaseous reactants and specialized equipment. |

| From Ammonium Bicarbonate | NH₄HCO₃, Aqueous NH₃ | ~85-95% | High purity achievable after recrystallization. | Uses readily available solid starting material, simpler setup. | Requires subsequent purification steps to remove unreacted starting materials. |

Table 2: Physical and Chemical Properties of Ammonium Carbonate

| Property | Value | Reference |

| Molecular Formula | (NH₄)₂CO₃ | [1] |

| Molar Mass | 96.09 g/mol | [8] |

| Appearance | White crystalline powder | [4] |

| Density | 1.50 g/cm³ | [8] |

| Solubility in Water | 100 g/100 mL at 15 °C | [8] |

| Decomposition Temperature | Decomposes at 58 °C | [8] |

| pH of 5% solution | Approximately 8.6 | [3] |

Experimental Protocols

Synthesis of Ammonium Carbonate from Ammonium Bicarbonate

This protocol describes the preparation of an ammonium carbonate solution from ammonium bicarbonate and subsequent crystallization.

Materials:

-

Ammonium bicarbonate (NH₄HCO₃), high purity

-

Ammonia solution (28-30% NH₃), analytical grade

-

Deionized water

-

Ethanol (B145695), absolute

-

Beaker, magnetic stirrer, and stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a beaker, dissolve 79.06 g (1 mole) of ammonium bicarbonate in 100 mL of deionized water with gentle stirring.

-

Cool the solution in an ice bath.

-

Slowly add 58.7 mL of a 28% ammonia solution (approximately 1 mole of NH₃) to the cold ammonium bicarbonate solution while stirring continuously. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring in the ice bath for another 30 minutes to ensure the reaction goes to completion.

-

To induce crystallization, slowly add 200 mL of cold absolute ethanol to the solution with vigorous stirring.

-

Allow the mixture to stand in the ice bath for at least one hour to maximize crystal formation.

-

Collect the precipitated ammonium carbonate crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any residual impurities.

-

Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride) at room temperature.

Purification of Ammonium Carbonate by Recrystallization

Materials:

-

Crude ammonium carbonate

-

Concentrated ammonia solution (28-30%)

-

Deionized water

-

Beaker, hot plate, and magnetic stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolve the crude ammonium carbonate in a minimal amount of deionized water at a temperature not exceeding 40 °C.

-

To this solution, add a small amount of concentrated ammonia solution to suppress the hydrolysis to ammonium bicarbonate.

-

Cool the solution slowly in an ice bath with gentle stirring to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold deionized water.

-

Dry the crystals as described in the synthesis protocol.

Purity Assessment by Acid-Base Titration

This protocol determines the total ammonia content in the prepared ammonium carbonate, which is an indicator of its purity.

Materials:

-

Ammonium carbonate sample

-

Standardized 1 N Sulfuric Acid (H₂SO₄)

-

Standardized 1 N Sodium Hydroxide (B78521) (NaOH)

-

Methyl orange indicator solution

-

Weighing bottle, 250 mL Erlenmeyer flask, burette

Procedure:

-

Accurately weigh about 2 g of the ammonium carbonate sample in a tared weighing bottle containing about 10 mL of water.[9]

-

Transfer the contents to a 250 mL Erlenmeyer flask.

-

Slowly and with constant mixing, add 50.0 mL of 1 N sulfuric acid to the flask.[9]

-

Once the sample is completely dissolved, add 2-3 drops of methyl orange indicator.[9]

-

Titrate the excess sulfuric acid with 1 N sodium hydroxide until the endpoint (a color change from red to yellow) is reached.[9]

-

Calculate the percentage of ammonia (NH₃) in the sample using the following formula: % NH₃ = [((mL H₂SO₄ × N H₂SO₄) - (mL NaOH × N NaOH)) × 17.03] / (Weight of sample in g × 10) Each mL of 1 N sulfuric acid is equivalent to 17.03 mg of NH₃.[9]

Visualization of Processes

Synthesis Pathway from Ammonium Bicarbonate

Caption: Synthesis pathway from ammonium bicarbonate.

Purification and Analysis Workflow

Caption: Workflow for purification and analysis.

Characterization Techniques

In addition to titration, other analytical techniques are crucial for confirming the identity and purity of the synthesized ammonium carbonate.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to distinguish between ammonium carbonate, ammonium bicarbonate, and ammonium carbamate. Each compound exhibits a unique infrared spectrum. For instance, the presence of a peak around 3098 cm⁻¹ is indicative of the NH₄⁺ stretch.[10]

-

X-ray Diffraction (XRD): XRD can be used to identify the crystalline structure of the final product and differentiate it from potential impurities like ammonium bicarbonate and ammonium carbamate, which have distinct diffraction patterns.[10]

-

High-Performance Liquid Chromatography (HPLC): HPLC can be employed for the quantitative analysis of ammonium carbonate and the detection of ionic impurities.[1]

Safety and Handling

Ammonium carbonate and its solutions should be handled in a well-ventilated area, preferably a fume hood, due to the release of ammonia gas. It is irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store ammonium carbonate in a tightly sealed container in a cool, dry place to prevent decomposition.

Conclusion

The synthesis and purification of pure ammonium carbonate for laboratory use can be reliably achieved through the methods outlined in this guide. The choice of synthesis route will depend on the specific requirements of the researcher. Careful execution of the experimental protocols and thorough characterization using the described analytical techniques will ensure the production of high-purity ammonium carbonate suitable for demanding applications in research, development, and pharmaceutical synthesis.

References

- 1. dawnscientific.com [dawnscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. ams.usda.gov [ams.usda.gov]

- 4. fao.org [fao.org]

- 5. US4342735A - Stripping of aqueous ammonium carbonate solution - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN103318921A - Method for preparing ammonium carbonate solution from ammonia-containing aqueous solution - Google Patents [patents.google.com]

- 9. journal.50sea.com [journal.50sea.com]

- 10. digitalcommons.wku.edu [digitalcommons.wku.edu]

Ammonium carbonate decomposition pathways and byproducts in solution

An In-depth Technical Guide to the Decomposition Pathways and Byproducts of Ammonium (B1175870) Carbonate in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium carbonate, a salt of carbonic acid and ammonia (B1221849), is a compound of interest in various fields, including its use as a leavening agent and in the synthesis of other ammonium compounds. In pharmaceutical and drug development contexts, understanding its stability and decomposition in aqueous solutions is critical. This guide provides a comprehensive overview of the decomposition pathways of ammonium carbonate in solution, its byproducts, and the experimental protocols used for their analysis. Furthermore, it delves into the biological implications of its primary decomposition product, ammonia, by exploring its impact on cellular signaling pathways.

Core Chemical Principles

Ammonium carbonate is inherently unstable, even at standard temperature and pressure, and readily decomposes in aqueous solutions. The decomposition process is complex and involves a series of equilibria. The primary decomposition pathway proceeds in two main steps. Initially, ammonium carbonate dissociates into ammonium bicarbonate and ammonia.[1] Subsequently, ammonium bicarbonate further decomposes into carbon dioxide, water, and another molecule of ammonia.[1] Temperature is a significant factor, with the decomposition rate increasing substantially in hot water, particularly above 58°C.[2]

In solution, an equilibrium also exists between ammonium carbonate, ammonium carbamate (B1207046), and the constituent ions. Ammonium carbamate can be formed from the reaction of ammonia with carbon dioxide and is an important intermediate in industrial processes like urea (B33335) synthesis.

Decomposition Pathways and Byproducts

The decomposition of ammonium carbonate in an aqueous solution can be summarized by the following reactions:

-

Dissociation of Ammonium Carbonate: (NH₄)₂CO₃(aq) ⇌ 2NH₄⁺(aq) + CO₃²⁻(aq)

-

First Decomposition Step: (NH₄)₂CO₃(aq) ⇌ NH₄HCO₃(aq) + NH₃(aq)

-

Second Decomposition Step: NH₄HCO₃(aq) ⇌ NH₃(aq) + H₂O(l) + CO₂(g)

The overall decomposition reaction upon heating is: (NH₄)₂CO₃(s) → 2NH₃(g) + CO₂(g) + H₂O(g)[3]

The primary byproducts of ammonium carbonate decomposition in solution are therefore ammonia (NH₃) , ammonium ions (NH₄⁺) , bicarbonate ions (HCO₃⁻) , carbonate ions (CO₃²⁻) , and **carbon dioxide (CO₂) **. The relative concentrations of these species are dependent on the temperature, pressure, and pH of the solution.

Decomposition pathway of ammonium carbonate in solution.

Quantitative Data

Kinetic Data

| Parameter | Value | Conditions |

| Activation Energy (Ea) for Solid (NH₄)₂CO₃ Decomposition | 77.39 kJ/mol | Non-isothermal thermogravimetric analysis. |

| Activation Energy (Ea) for Solid NH₄HCO₃ Decomposition | 93.6 kJ/mol | Thermogravimetric analysis.[4] |

Thermodynamic Data

Thermodynamic data for the decomposition of aqueous ammonium carbonate is not extensively reported. However, data for the dissolution of ammonium carbonate and the properties of solid ammonium bicarbonate provide insight into the energetics of the process.

| Compound/Process | Thermodynamic Parameter | Value |

| Ammonium Carbonate Dissolution | Enthalpy of Solution (ΔHsoln) | Varies with source, can be endothermic or exothermic. |

| Ammonium Bicarbonate (solid) | Standard Enthalpy of Formation (ΔHf°) | -849.4 kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -665.9 kJ/mol | |

| Standard Molar Entropy (S°) | 120.9 J/(mol·K) |

Experimental Protocols

The quantitative analysis of ammonium carbonate decomposition and its byproducts can be achieved through various analytical techniques. Detailed methodologies for key experiments are provided below.

Determination of Ammonia by Back-Titration

This method determines the total ammonia content in a solution, which can be used to track the decomposition of ammonium carbonate over time.

Principle: An excess of a standardized strong acid (e.g., HCl) is added to the ammonium carbonate solution to react with all the ammonia and carbonate species. The unreacted acid is then titrated with a standardized strong base (e.g., NaOH) to determine the amount of acid consumed.

Methodology:

-

Sample Preparation: Accurately weigh a sample of the ammonium carbonate solution into a flask.

-

Acidification: Add a known excess volume of standardized hydrochloric acid (e.g., 0.1 M HCl) to the flask.

-

Reaction: Gently swirl the flask to ensure complete reaction. The reactions are: (NH₄)₂CO₃ + 2HCl → 2NH₄Cl + H₂O + CO₂ NH₃ + HCl → NH₄Cl

-

Indicator: Add a few drops of a suitable indicator, such as methyl orange.

-

Titration: Titrate the excess HCl with a standardized sodium hydroxide (B78521) solution (e.g., 0.1 M NaOH) until the endpoint is reached (color change from red to yellow for methyl orange).

-

Calculation:

-

Calculate the moles of HCl initially added.

-

Calculate the moles of NaOH used in the titration, which is equal to the moles of excess HCl.

-

Subtract the moles of excess HCl from the initial moles of HCl to find the moles of HCl that reacted with the ammonium carbonate and ammonia.

-

Use stoichiometry to calculate the total moles of ammonia in the original sample.

-

Experimental workflow for ammonia determination by back-titration.

Analysis of Carbonate and Bicarbonate by Ion Chromatography (IC)

This method allows for the quantification of carbonate and bicarbonate ions in the solution.

Principle: The sample is injected into an ion chromatograph, where the anions are separated based on their affinity for an ion-exchange column. The separated ions are then detected by a conductivity detector.

Methodology:

-

Eluent Preparation: Prepare a carbonate-bicarbonate eluent, for example, by dissolving sodium bicarbonate and sodium carbonate in deionized water to achieve concentrations of approximately 1.7 mM and 1.8 mM, respectively.[5] The pH of the eluent is crucial as it will determine the speciation of the carbonate/bicarbonate system.

-

Instrument Setup:

-

Calibration: Prepare a series of standard solutions of known concentrations of sodium carbonate or sodium bicarbonate and inject them into the IC to generate a calibration curve.

-

Sample Analysis: Dilute the ammonium carbonate solution sample with deionized water to bring the anion concentrations within the calibration range and inject it into the IC.

-

Data Analysis: Identify the carbonate/bicarbonate peak based on its retention time compared to the standards. Note that carbonate and bicarbonate often co-elute as a single peak, and the measured concentration represents the total carbonate species.[4] The speciation can be inferred from the pH of the sample.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a powerful technique for in-situ monitoring of the concentrations of different species in the solution during the decomposition process.

Principle: An infrared beam is passed through an ATR crystal in contact with the sample. The beam penetrates a short distance into the sample, and the absorption of the infrared radiation at specific frequencies provides information about the chemical bonds present.

Methodology:

-

Instrument Setup:

-

Use an FTIR spectrometer equipped with a DiComp immersion probe with a diamond ATR crystal.[6]

-

Collect spectra in the mid-infrared range (e.g., 4000-600 cm⁻¹).

-

-

Background Collection: Record a background spectrum of the solvent (water) before introducing the sample.

-

Sample Measurement: Immerse the ATR probe into the ammonium carbonate solution and collect spectra at regular intervals to monitor the changes in the concentrations of the species.

-

Data Analysis:

-

Identify the characteristic absorption bands for the key species:

-

Ammonium (NH₄⁺): Around 1400 cm⁻¹ and 3040 cm⁻¹.

-

Carbonate (CO₃²⁻): Around 1380 cm⁻¹.

-

Bicarbonate (HCO₃⁻): Around 1360 cm⁻¹ and 1630 cm⁻¹.

-

-

The concentration of each species can be quantified by creating a calibration curve based on the absorbance at the respective characteristic peaks using standard solutions.

-

Biological Signaling Pathways Affected by Ammonia

Ammonia, a primary decomposition product of ammonium carbonate, is a well-known neurotoxin at elevated concentrations. In the context of drug development and biological research, understanding the impact of ammonia on cellular signaling is crucial. Ammonia toxicity is particularly relevant to the central nervous system, with astrocytes being the primary cell type affected.

High levels of ammonia can lead to the over-activation of N-methyl-D-aspartate (NMDA) receptors , a type of glutamate (B1630785) receptor.[7] This excessive activation can trigger a cascade of downstream events, including:

-

Increased intracellular calcium (Ca²⁺) levels: This disrupts cellular homeostasis and activates various enzymes.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Ammonia has been shown to increase the phosphorylation of ERK1/2, p38MAPK, and JNK in astrocytes.[8] These signaling pathways are involved in cell proliferation, differentiation, and apoptosis.

-

Oxidative and Nitrosative Stress: The activation of NMDA receptors and other pathways can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), causing cellular damage.

-

Mitochondrial Dysfunction: Ammonia can impair mitochondrial function, leading to a decrease in ATP production and energy failure.[9]

These ammonia-induced alterations in signaling pathways can ultimately lead to astrocyte swelling, impaired glutamate uptake, and neuronal dysfunction, contributing to the pathophysiology of conditions like hepatic encephalopathy.

Ammonia-induced signaling pathways in astrocytes.

Conclusion

The decomposition of ammonium carbonate in solution is a multifaceted process resulting in a dynamic equilibrium of ammonia, ammonium, carbonate, and bicarbonate ions. The rate and extent of this decomposition are highly dependent on environmental conditions, particularly temperature and pH. For researchers and professionals in drug development, a thorough understanding of these decomposition pathways and the ability to quantify the resulting byproducts are essential for ensuring product stability, efficacy, and safety. The provided experimental protocols offer a foundation for the analytical characterization of ammonium carbonate solutions. Furthermore, the elucidation of ammonia's impact on critical cellular signaling pathways underscores the importance of controlling its formation in biological systems.

References

- 1. Chronic exposure to ammonia alters basal and NMDA-induced phosphorylation of NMDA receptor-subunit NR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ammonium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 3. brainly.com [brainly.com]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Estimating speciation of aqueous ammonia solutions of ammonium bicarbonate: application of least squares methods to infrared spectra - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C9RE00137A [pubs.rsc.org]

- 7. Molecular mechanism of acute ammonia toxicity: role of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative Stress and Mitogen-Activated Protein Kinase Phosphorylation Mediate Ammonia-Induced Cell Swelling and Glutamate Uptake Inhibition in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Cornerstone of Hartshorn: An In-depth Technical Guide to the Role of Ammonium Carbonate in Historical Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) carbonate, a compound known since antiquity in various forms, has played a pivotal, albeit often underappreciated, role in the annals of chemical synthesis. From the alchemical "spirit of hartshorn" to its application in foundational organic reactions and analytical procedures, this versatile reagent has been a cornerstone in the development of modern chemistry. This technical guide provides an in-depth exploration of the historical applications of ammonium carbonate in chemical synthesis, offering detailed experimental protocols, quantitative data, and visualizations of key processes to serve as a valuable resource for researchers, scientists, and drug development professionals.

Historical Production: From "Spirit of Hartshorn" to Commercial Synthesis

The earliest form of impure ammonium carbonate was known as "spirit of hartshorn" or "salt of hartshorn".[1][2][3] This substance was traditionally obtained through the destructive distillation of nitrogenous organic matter, such as horns (particularly from harts, or male red deer), hooves, and leather.[2][3] The process involved heating these materials in the absence of air and collecting the distillate, which was an aqueous solution of ammonia (B1221849) and ammonium carbonate.

A historical method for the preparation of ammonium carbonate involved the sublimation of a mixture of ammonium sulfate (B86663) and calcium carbonate.[4] Commercially, ammonium carbonate is produced by the reaction of carbon dioxide with aqueous ammonia.[4]

Key Historical Applications in Chemical Synthesis and Analysis

Ammonium carbonate's historical significance can be categorized into three primary areas: its use in the preparation of "smelling salts," its role as a reagent in classical qualitative inorganic analysis, and its application as a key reactant in the synthesis of heterocyclic compounds.

Preparation of Smelling Salts ("Sal Volatile")

One of the most widespread historical applications of ammonium carbonate was in the formulation of smelling salts, also known as "sal volatile".[5] These preparations were used as respiratory stimulants to revive individuals who had fainted.[5] The active component is ammonia gas, which is slowly released from the decomposition of ammonium carbonate.[4]

This protocol is based on historical descriptions of the preparation of smelling salts.

Materials:

-

Ammonium Carbonate (Salt of Hartshorn)

-

Perfume oil (e.g., lavender or lemon)

-

A decorative, sealable container (historically a vinaigrette)[5]

-

A sponge

Procedure:

-

A solid piece of ammonium carbonate is placed within the vinaigrette.

-

A small piece of sponge is saturated with a desired perfume oil.

-

The scented sponge is placed in the vinaigrette alongside the ammonium carbonate.

-

The container is tightly sealed to prevent the premature escape of ammonia gas.

-

To use, the container is opened and waved under the nose of the person who has fainted. The released ammonia gas irritates the nasal membranes, triggering an inhalation reflex.

The logical workflow for the historical production and use of smelling salts can be visualized as follows:

Qualitative Inorganic Analysis: Precipitation of Group V Cations

In the classical scheme of qualitative inorganic analysis, ammonium carbonate is the group reagent for the fifth analytical group of cations. These cations, which include Barium (Ba²⁺), Calcium (Ca²⁺), and Strontium (Sr²⁺), are precipitated as their carbonates from a solution buffered with ammonia and ammonium chloride.

This protocol outlines the general procedure for the precipitation of Group V cations using ammonium carbonate.

Materials:

-

Test solution containing unknown cations

-

Ammonium chloride (NH₄Cl) solution

-

Ammonium hydroxide (B78521) (NH₄OH) solution

-

Ammonium carbonate ((NH₄)₂CO₃) solution

-

Centrifuge

-

Test tubes

Procedure:

-

To the test solution (from which cations of Groups I-IV have been removed), add a small amount of ammonium chloride solution.

-

Add ammonium hydroxide solution until the solution is alkaline.

-

Add ammonium carbonate solution and warm the mixture in a water bath.

-

A white precipitate indicates the presence of Group V cations (BaCO₃, CaCO₃, SrCO₃).

-

Centrifuge the mixture to separate the precipitate from the supernatant. The supernatant is then tested for Group VI cations.

-

The precipitate is washed and then dissolved in acetic acid for further individual identification tests for Ba²⁺, Ca²⁺, and Sr²⁺.

The logical flow of this analytical separation is depicted in the following diagram:

Synthesis of Hydantoins: The Bucherer–Bergs Reaction

A significant application of ammonium carbonate in historical organic synthesis is the Bucherer–Bergs reaction. This multicomponent reaction produces hydantoins from a carbonyl compound (or a cyanohydrin), ammonium carbonate, and an alkali cyanide.[6][7] Hydantoins are an important class of heterocyclic compounds, with some derivatives having pharmaceutical applications. The reaction was first patented by Bergs in 1929 and later improved upon by Bucherer.[6]

This protocol is a representative example of the Bucherer–Bergs reaction.

Materials:

-

Acetone (a ketone)

-

Potassium cyanide (KCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (B145695) (50% aqueous solution)

-

Hydrochloric acid (HCl)

-

Reaction vessel (autoclave or sealed pressure vessel)

Procedure:

-

In a suitable pressure vessel, a mixture of acetone, potassium cyanide, and ammonium carbonate is prepared in a 50% aqueous ethanol solution.

-

The vessel is sealed and heated. Historically, temperatures and pressures were optimized to improve yields. Bucherer found that lower temperatures and pressures were permissible compared to Bergs' initial method.[6]

-

After the reaction is complete, the mixture is cooled.

-

The reaction mixture is acidified with hydrochloric acid to precipitate the 5,5-dimethylhydantoin.

-

The crude product is collected by filtration, washed, and can be further purified by recrystallization.

The reaction mechanism is believed to proceed through the formation of an aminonitrile intermediate, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) and subsequently cyclizes to form the hydantoin (B18101) ring.[6][7]

| Reactant | Molar Ratio (Typical) | Role in Reaction |

| Ketone/Aldehyde | 1 | Carbonyl source for the hydantoin backbone |

| Alkali Cyanide | 2 | Source of the nitrile group |

| Ammonium Carbonate | 2 | Provides ammonia and carbon dioxide for the reaction |

The signaling pathway for the Bucherer-Bergs reaction can be illustrated as follows:

Conclusion

Ammonium carbonate, from its origins as the alchemical "spirit of hartshorn" to its use in seminal synthetic reactions, has been a compound of considerable historical importance in the chemical sciences. Its roles in the formulation of smelling salts, as a critical reagent in qualitative inorganic analysis, and as a key component in the Bucherer-Bergs synthesis of hydantoins, highlight its versatility. This guide has provided an overview of these historical applications, complete with detailed experimental protocols and visual representations of the underlying chemical processes. For contemporary researchers, an understanding of these historical foundations can provide valuable context for the ongoing development of novel synthetic methodologies and analytical techniques.

References

- 1. The history of chemistry on Earth and Almea [zompist.com]

- 2. nine-esf.org [nine-esf.org]

- 3. americanelements.com [americanelements.com]

- 4. Ammonium carbonate - Wikipedia [en.wikipedia.org]

- 5. Smelling salts - Wikipedia [en.wikipedia.org]

- 6. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Hygroscopic Nature of Ammonium Carbonate: An In-depth Technical Guide for Laboratory Professionals

An authoritative overview for researchers, scientists, and drug development professionals on the hygroscopic properties, stability, and handling of ammonium (B1175870) carbonate in a laboratory setting.

Ammonium carbonate, a salt of carbonic acid, is a white, crystalline solid known for its distinct ammonia (B1221849) odor.[1][2] While it finds application in various fields, including as a leavening agent and in the synthesis of other ammonium compounds, its pronounced hygroscopic nature and inherent instability present significant challenges in a laboratory environment, particularly in the context of drug development where precise control over the physical and chemical properties of substances is paramount.[3][4] This technical guide provides a comprehensive examination of the hygroscopic characteristics of ammonium carbonate, detailing its decomposition pathways, experimental protocols for its analysis, and best practices for its handling and storage.

Physicochemical Properties and Decomposition

Ammonium carbonate is highly soluble in water and is known to be hygroscopic, readily absorbing moisture from the atmosphere.[1][5] This characteristic is intrinsically linked to its chemical instability. The compound is unstable in air and decomposes even at room temperature, a process that is accelerated by the presence of moisture and heat.[2][6]

The decomposition of ammonium carbonate follows a two-step pathway. Initially, it decomposes into ammonium bicarbonate and ammonia.[3] Subsequently, the ammonium bicarbonate further breaks down into carbon dioxide, water, and another molecule of ammonia.[3] This decomposition is significant at temperatures above 58°C, where it rapidly breaks down into ammonia, carbon dioxide, and water.[2][7]

Quantitative Data Summary

The following table summarizes key quantitative data regarding the properties of ammonium carbonate relevant to its handling and stability in a laboratory setting.

| Property | Value | References |

| Molar Mass | 96.09 g/mol | [3] |

| Appearance | White crystalline solid or powder | [1][2] |

| Odor | Strong ammoniacal | [1][7] |

| Solubility in Water | 100 g/100 mL at 15°C | [3] |

| Decomposition Temperature | Decomposes at 58°C | [2][7] |

| pH of 5% solution | Approximately 8.6 | [4] |

Decomposition Pathway of Ammonium Carbonate

The following diagram illustrates the sequential decomposition of ammonium carbonate.

Experimental Protocols for Hygroscopicity Assessment

The hygroscopic nature of a substance is its ability to attract and hold water molecules from the surrounding environment. For pharmaceutical substances, evaluating hygroscopicity is critical as moisture uptake can significantly impact chemical stability, physical properties, and formulation performance.[][9] Several established methods can be employed to characterize the hygroscopic behavior of ammonium carbonate.

Gravimetric Sorption Analysis (Dynamic Vapor Sorption - DVS)

This is a preferred method for creating a moisture sorption isotherm, which plots the change in mass of a sample as a function of relative humidity (RH) at a constant temperature.[10]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of ammonium carbonate (typically 5-15 mg) is placed in the DVS instrument.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas to establish a baseline dry mass.

-

Sorption/Desorption Cycle: The relative humidity of the chamber is incrementally increased, and the sample mass is allowed to equilibrate at each step. The mass change is continuously recorded. This constitutes the sorption phase.

-

Desorption: Following the sorption phase, the relative humidity is incrementally decreased to observe the release of water, providing the desorption isotherm.

-

Data Analysis: The resulting isotherm provides critical information, including the critical relative humidity (CRH) at which significant water uptake occurs and the overall water absorption capacity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It can be used to determine the water content of a sample and to study its thermal decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of ammonium carbonate is placed in a TGA crucible.

-

Heating Program: The sample is heated at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

-

Mass Loss Measurement: The instrument continuously records the mass of the sample as the temperature increases.

-

Data Analysis: Weight loss at specific temperatures corresponds to the loss of volatiles, including water and decomposition products (ammonia, carbon dioxide).

Karl Fischer Titration

This is a classic and highly accurate method for determining the water content of a sample.

Methodology:

-

Titrator Preparation: The Karl Fischer titrator is prepared with the appropriate reagent.

-

Sample Introduction: A precisely weighed amount of ammonium carbonate is introduced into the titration cell.

-

Titration: The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is detected electrochemically.

-

Calculation: The water content is calculated based on the amount of titrant consumed.

Experimental Workflow for Hygroscopicity Testing

The following diagram outlines a typical workflow for the comprehensive hygroscopicity testing of a substance like ammonium carbonate.

Handling and Storage in a Laboratory Setting

Given its hygroscopic and unstable nature, proper handling and storage of ammonium carbonate are crucial to maintain its integrity and ensure experimental reproducibility.

-

Storage: Ammonium carbonate should be stored in a cool, dry place in a tightly sealed container to minimize exposure to atmospheric moisture and prevent the loss of ammonia.[11][12][13] Storage at or below room temperature is recommended.

-

Handling: When handling ammonium carbonate, it is advisable to work in a well-ventilated area or under a fume hood to avoid inhalation of ammonia fumes that are continuously released.[7][12] Personal protective equipment, including gloves and safety glasses, should be worn.[11][14]

-

Dispensing: Weighing and dispensing should be performed as quickly as possible to limit exposure to the air. The use of a glove box with a controlled, low-humidity atmosphere is ideal for sensitive applications.

Conclusion

The hygroscopic nature of ammonium carbonate is a defining characteristic that dictates its stability and handling requirements in a laboratory setting. Its propensity to absorb moisture from the air directly influences its decomposition into ammonia, carbon dioxide, and water. For researchers, scientists, and drug development professionals, a thorough understanding of this behavior, coupled with the application of appropriate analytical techniques and stringent handling protocols, is essential for obtaining reliable and reproducible experimental results. The methodologies and data presented in this guide provide a foundational framework for the effective management of ammonium carbonate in a scientific environment.

References

- 1. Ammonium Carbonate: Key Information For You Explained [eureka.patsnap.com]

- 2. Page loading... [guidechem.com]

- 3. Ammonium carbonate - Wikipedia [en.wikipedia.org]

- 4. Ammonium Carbonate | CH2O3.2H3N | CID 517111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ammonium carbonate | 506-87-6 [chemicalbook.com]

- 6. quora.com [quora.com]

- 7. Ammonium carbonate - Sciencemadness Wiki [sciencemadness.org]

- 9. pharmainfo.in [pharmainfo.in]

- 10. quora.com [quora.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. employees.delta.edu [employees.delta.edu]

- 14. Ammonium Carbonate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

An In-depth Technical Guide to the Identification of Ammonium Carbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of ammonium (B1175870) carbonate, including its Chemical Abstracts Service (CAS) number, molecular formula, and key analytical methodologies. The information is intended to support researchers, scientists, and professionals in drug development in the accurate identification and quality control of this compound.

Core Identification Parameters

Ammonium carbonate is a salt with the chemical formula (NH4)2CO3.[1][2] However, commercial-grade ammonium carbonate is typically a mixture of ammonium bicarbonate (NH4HCO3) and ammonium carbamate (B1207046) (NH2COONH4) in varying proportions.[3] For regulatory and quality control purposes, its identity is often confirmed by an assay of its ammonia (B1221849) (NH3) content.

Table 1: Core Identification Data for Ammonium Carbonate

| Parameter | Value | Source(s) |

| CAS Number | 506-87-6 | [1] |

| Molecular Formula | (NH4)2CO3 | [1][2] |

| Alternative Formula | CH8N2O3 | [4] |

| Molecular Weight | 96.09 g/mol | [2][5] |

| Appearance | White powder or hard, white or translucent crystalline masses. Becomes opaque on exposure to air due to loss of ammonia and carbon dioxide. | |

| Odor | Strong odor of ammonia. | |

| Solubility | Soluble in water. | [6] |

| pH | Approximately 8.6 (for a 1 in 20 solution). | [6] |

| Ammonia (NH3) Content (Assay) | Not less than 30.0% and not more than 34.0%. | [6] |

Experimental Protocols for Identification and Assay

Accurate identification and quantification of ammonium carbonate are crucial for its application in research and pharmaceutical development. The following are key experimental protocols.

This method determines the total ammonia content in ammonium carbonate, providing a quantitative measure of its identity and purity.

Principle: A known quantity of ammonium carbonate is reacted with an excess of a standardized strong acid (sulfuric acid). The remaining unreacted acid is then back-titrated with a standardized strong base (sodium hydroxide) to a colorimetric endpoint. The amount of acid consumed by the sample is used to calculate the percentage of ammonia.

Apparatus and Reagents:

-

250-mL Erlenmeyer flask

-

Weighing bottle

-

Burette

-

1 N Sulfuric Acid (H2SO4) Volumetric Solution (VS)

-

1 N Sodium Hydroxide (B78521) (NaOH) Volumetric Solution (VS)

-

Methyl Orange Indicator TS

-

Deionized water

Procedure:

-

Place approximately 10 mL of deionized water into a tared weighing bottle.

-

Accurately weigh the bottle and its contents.

-

Add about 2 g of the ammonium carbonate sample to the weighing bottle and accurately weigh again to determine the sample weight by difference.

-

Carefully transfer the contents of the weighing bottle to a 250-mL Erlenmeyer flask.

-

Accurately add 50.0 mL of 1 N sulfuric acid VS to the flask. Swirl gently to ensure the sample is completely dissolved.

-

Once the solution is clear, add a few drops of methyl orange indicator TS.

-

Titrate the excess sulfuric acid with 1 N sodium hydroxide VS until the color changes from red to yellow.

-

Perform a blank determination by titrating 50.0 mL of the 1 N sulfuric acid VS with the 1 N sodium hydroxide VS using methyl orange indicator.

-

Calculate the percentage of ammonia (NH3) in the sample using the following formula:

% NH₃ = [((Vb - Vs) × N × F) / W] × 100

Where:

-

Vb = volume (mL) of 1 N sodium hydroxide VS consumed by the blank

-

Vs = volume (mL) of 1 N sodium hydroxide VS consumed by the sample

-

N = normality of the 1 N sodium hydroxide VS

-

F = equivalency factor (17.03 mg/mEq for NH3)

-

W = weight (mg) of the ammonium carbonate sample

-

Acceptance Criteria: The ammonia content should be between 30.0% and 34.0%.[3][6]

These simple tests can be used for the preliminary identification of ammonium and carbonate ions.

-

Test for Ammonia: When heated, a sample of ammonium carbonate will volatilize, and the resulting vapor will be alkaline to moistened litmus (B1172312) paper.[3]

-

Test for Carbonate: A solution of ammonium carbonate (1 in 20) will produce effervescence upon the addition of an acid.[3]

Ion chromatography is a powerful technique for the separation and quantification of both the ammonium cation (NH4+) and the carbonate anion (CO3^2-).

Principle: The sample is dissolved in an appropriate solvent and injected into the IC system. The ions are separated on a stationary phase column based on their affinity. A conductivity detector is typically used for detection and quantification.

Typical IC Conditions for Ammonium (Cation Analysis):

-

Column: A high-capacity cation-exchange column (e.g., IonPac CS16).[7]

-

Eluent: Methanesulfonic acid.[8]

-

Detector: Suppressed conductivity.[7]

Typical IC Conditions for Carbonate (Anion Analysis):

-

Column: An anion-exchange column.

-

Eluent: A solution of sodium carbonate and sodium bicarbonate.

-

Detector: Suppressed conductivity.

This method allows for the direct and simultaneous determination of the primary ionic species in the sample.

FTIR spectroscopy can be used for the identification of ammonium carbonate by analyzing its characteristic vibrational modes.

Principle: The sample is exposed to infrared radiation, and the absorption of energy at specific frequencies, corresponding to the vibrational frequencies of the chemical bonds, is measured. The resulting spectrum is a unique fingerprint of the compound.

Sample Preparation: The solid sample can be analyzed as a mineral oil mull or by using an Attenuated Total Reflectance (ATR) accessory.

Expected Absorption Bands: The FTIR spectrum of ammonium carbonate will show characteristic absorption bands for the ammonium ion (N-H stretching and bending) and the carbonate ion (C-O stretching).

Logical Workflow Visualization

The following diagram illustrates the industrial synthesis of ammonium carbonate from ammonia and carbon dioxide, a common production method.

Caption: Industrial Synthesis of Ammonium Carbonate.

This guide provides essential technical information for the accurate identification and analysis of ammonium carbonate. For further details on specific applications and safety protocols, please refer to the relevant pharmacopeias and safety data sheets.

References

- 1. KR101602463B1 - Quantitative Analysis of Ammonium Carbonate and Ammonium Bicarbonate Mixture - Google Patents [patents.google.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. spectrabase.com [spectrabase.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fao.org [fao.org]

- 7. Determination of inorganic cations and ammonium in environmental waters by ion chromatography with a high-capacity cation-exchange column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Determining the Solubility of Ammonium Carbonate in Organic Solvents: A Technical Guide for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ammonium (B1175870) carbonate in various organic solvents, tailored for professionals in research and development. Due to the limited availability of established quantitative data, this document focuses on providing a robust experimental framework for determining solubility, with special consideration for the inherent instability of ammonium carbonate.

Overview of Ammonium Carbonate Solubility

Ammonium carbonate is a highly polar inorganic salt. Its solubility is largely dictated by the principle of "like dissolves like," favoring polar solvents. While readily soluble in water, its solubility in organic solvents is significantly limited. It is crucial to note that commercial ammonium carbonate is often not pure (NH₄)₂CO₃, but a mixture of ammonium bicarbonate (NH₄HCO₃) and ammonium carbamate (B1207046) (NH₂COONH₄).[1][2][3] Furthermore, ammonium carbonate is thermally unstable and begins to decompose into ammonia (B1221849), carbon dioxide, and water at temperatures around 58°C, and can even decompose slowly at room temperature.[1][4] This instability is a critical factor in experimental design.

Quantitative Solubility Data

Quantitative data on the solubility of ammonium carbonate in organic solvents is sparse in publicly available literature. Most sources describe it as qualitatively "insoluble" in common organic solvents like alcohols, acetone, and hydrocarbons.[1][2][3][5][6] The table below summarizes the limited quantitative data found. Researchers are advised to experimentally verify these values due to limited cross-referencing in literature.

| Solvent | Formula | Temperature (°C) | Solubility ( g/100 g of Solvent) | Citation |

| Methanol (B129727) | CH₃OH | 25 | 6 | [7] |

| Ethanol (B145695) | C₂H₅OH | Not Specified | 2.68 | [7] |

| Glycerol | C₃H₈O₃ | Not Specified | ~10 (1g in 10mL) | [5] |

Note: The data for methanol and ethanol are sourced from a secondary forum citing a chemical database and should be treated as preliminary.

Experimental Protocol for Solubility Determination

The recommended method for determining the solubility of a thermally unstable salt like ammonium carbonate is an adaptation of the Saturation Shake-Flask Method . This method involves creating a saturated solution at a controlled temperature and then measuring the concentration of the dissolved solute.

Materials and Equipment

-

Ammonium Carbonate (analytical grade)

-

Anhydrous organic solvent of interest

-

Temperature-controlled shaker or incubator

-

Inert gas (Nitrogen or Argon)

-

Sealed, airtight flasks (e.g., Schlenk flasks)

-

Syringe filters (Teflon/PTFE, 0.2 µm)

-

Analytical balance

-

Gas-tight syringes

-

Apparatus for quantitative analysis (e.g., HPLC with a suitable detector, or a titration setup)

Detailed Methodology

-

Preparation of the System :

-

Add an excess amount of ammonium carbonate to a pre-weighed, dry, airtight flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Record the initial mass of ammonium carbonate added.

-

Under a gentle stream of inert gas (to displace air and moisture), add a precise volume of the anhydrous organic solvent to the flask.

-

Seal the flask immediately to prevent the escape of ammonia gas from potential decomposition and to keep the system anhydrous.

-

-

Equilibration :

-

Place the sealed flask in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C). It is recommended to use temperatures well below the decomposition point of 58°C.

-

Agitate the mixture for a predetermined period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically sufficient, but this should be confirmed with preliminary time-course experiments.[8][9]

-

-

Sample Collection and Preparation :

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle. Maintain the flask at the experimental temperature.

-

Carefully draw a sample of the supernatant (the clear saturated solution) using a gas-tight syringe.

-

Immediately pass the collected sample through a syringe filter to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.

-

Accurately weigh the filtered sample to determine its mass.

-

-

Quantitative Analysis :

-

The concentration of ammonium carbonate in the filtered sample can be determined by a suitable analytical method.

-

Titration : A simple method involves acid-base titration. The dissolved ammonium carbonate (a base) can be titrated with a standardized solution of a strong acid (e.g., HCl).

-

Ion Chromatography : This method can be used to quantify the ammonium (NH₄⁺) or carbonate (CO₃²⁻) ion concentration directly.

-

-

The solvent from the weighed sample can be carefully evaporated under a stream of inert gas at low temperature, and the mass of the remaining ammonium carbonate residue can be measured. However, this gravimetric method is susceptible to error due to the compound's volatility.

-

-

Calculation of Solubility :

-

Based on the concentration determined in the previous step and the mass of the sample, calculate the mass of dissolved ammonium carbonate per mass of solvent.

-

The solubility is typically expressed in g/100 g of solvent.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the experimental determination of ammonium carbonate solubility.